6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with α-bromoketones or α-bromoaldehydes. One common method is the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, which yields the corresponding 2-phenylimidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and reagents, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group at the 3rd position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N-bromosuccinimide (NBS) or copper(II) bromide can be used for bromination reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Scientific Research Applications
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, compounds with the imidazo[1,2-a]pyridine core have been shown to interact with γ-aminobutyric acid (GABA) receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloromethylimidazo[1,2-a]pyridine
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-2-ethylimidazo[1,2-a]pyridine
- 6-Bromo-2-iodofuro[3,2-b]pyridine
Uniqueness
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the phenyl group at the 2nd position and the aldehyde group at the 3rd position, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBBYIOMDIULGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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